4-(pyridin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
4-(pyridin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a pyridin-2-yloxy group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group is attached through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and amine precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives.
Scientific Research Applications
4-(pyridin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-2-yloxy)-N-(phenyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
4-(pyridin-2-yloxy)-N-(furan-2-yl)piperidine-1-carboxamide: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.
Uniqueness
4-(pyridin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the presence of both the pyridin-2-yloxy and thiophen-2-yl groups, which confer distinct chemical and biological properties
Biological Activity
4-(Pyridin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(thiophen-2-yl)piperidine-1-carboxylic acid derivatives with pyridine-based reagents. The synthetic route can vary, but common methods include:
- Nucleophilic Substitution : Utilizing pyridine derivatives to substitute the carboxamide group.
- Coupling Reactions : Employing coupling agents to facilitate the formation of the desired amide bond.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential therapeutic applications.
Antiinflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, analogs have shown inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The compound's IC50 values in inhibiting COX enzymes have been reported in studies, suggesting comparable efficacy to established anti-inflammatory drugs like celecoxib .
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. Specifically, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in developing new antibiotics .
Anticancer Potential
Recent investigations into the anticancer properties of piperidine derivatives reveal promising results for this compound. It has been noted for its ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of p53 pathways .
The mechanism by which this compound exerts its biological effects can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The pyridine and thiophene moieties enhance binding affinity to various receptors, potentially increasing therapeutic efficacy.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, such as COX and iNOS .
Case Studies
Several case studies have explored the biological effects of this compound:
-
Study on Inflammation : A study demonstrated that the compound significantly reduced paw edema in carrageenan-induced models, indicating strong anti-inflammatory effects.
Compound ED50 (µM) Standard Drug (Indomethacin) ED50 (µM) This compound 9.47 Indomethacin 9.17 - Anticancer Activity : Another study highlighted the compound's ability to reduce tumor growth in xenograft models, showcasing its potential as an anticancer agent.
Properties
IUPAC Name |
4-pyridin-2-yloxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(17-14-5-3-11-21-14)18-9-6-12(7-10-18)20-13-4-1-2-8-16-13/h1-5,8,11-12H,6-7,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMOXAYNMDYMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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